![molecular formula C17H16FN3O B5615230 6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol](/img/structure/B5615230.png)
6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, nucleophilic additions, or palladium-catalyzed cross-coupling reactions. For instance, quinolin-4-ones have been synthesized via reactions that demonstrate potent cytotoxic activity against cancer cell lines, highlighting the relevance of such compounds in medicinal chemistry (Huang et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including fluoroquinolines, is crucial for their biological activity. X-ray crystallography and spectroscopic methods often reveal the presence of intramolecular hydrogen bonding and π-stacking interactions, which are significant for their stability and interaction with biological targets. For example, the analysis of 1-benzyl-6-fluoro-quinolin-4-one derivatives has provided insights into their potential as antimicrobial and antiviral agents (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. These reactions are essential for modifying the quinoline core to enhance its biological activity and solubility. For example, the reaction of 6-fluoroquinoline with triethylmethanetricarboxylate leads to compounds with significant antitubercular properties (Ukrainets et al., 2006).
properties
IUPAC Name |
6-fluoro-2-[(2-pyridin-3-ylethylamino)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-3-4-16-15(8-13)17(22)9-14(21-16)11-20-7-5-12-2-1-6-19-10-12/h1-4,6,8-10,20H,5,7,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESOKKVMQKXMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNCC2=CC(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol |
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